Cas no 887901-05-5 (1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)

1-(4-Chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a synthetic organic compound featuring a quinolinone core substituted with a methoxy group and a thiourea moiety linked via an ethylene bridge. The 4-chlorophenyl group enhances its potential for selective binding interactions, while the thiourea functionality may contribute to hydrogen bonding and coordination properties. This structure suggests utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators due to its rigid quinolinone framework and flexible thiourea side chain. The compound's distinct structural features make it a candidate for further investigation in pharmacological or biochemical applications, where its stability and reactivity profile could be advantageous.
1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea structure
887901-05-5 structure
Product name:1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea
CAS No:887901-05-5
MF:C19H18ClN3O2S
MW:387.883121967316
CID:6336274
PubChem ID:7137075

1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea
    • F0667-0294
    • AB00671823-01
    • AKOS024594668
    • 1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
    • 887901-05-5
    • Inchi: 1S/C19H18ClN3O2S/c1-25-16-7-2-12-10-13(18(24)23-17(12)11-16)8-9-21-19(26)22-15-5-3-14(20)4-6-15/h2-7,10-11H,8-9H2,1H3,(H,23,24)(H2,21,22,26)
    • InChI Key: XZYLLIFSJAOMNE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=S

Computed Properties

  • Exact Mass: 387.0808257g/mol
  • Monoisotopic Mass: 387.0808257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 94.5Ų

1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0667-0294-20μmol
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0667-0294-15mg
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0667-0294-5μmol
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0667-0294-10μmol
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0667-0294-4mg
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0667-0294-20mg
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0667-0294-1mg
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0667-0294-10mg
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0667-0294-40mg
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0667-0294-2μmol
1-(4-chlorophenyl)-3-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea
887901-05-5 90%+
2μl
$57.0 2023-05-17

Additional information on 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea

Comprehensive Overview of 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea (CAS No. 887901-05-5)

1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea, with the CAS number 887901-05-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological activities. The presence of both 4-chlorophenyl and 7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl moieties in its structure makes it a promising candidate for further exploration in drug discovery and development.

In recent years, the scientific community has shown growing interest in quinoline-based compounds due to their potential therapeutic applications. The 7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl group in this compound is particularly noteworthy, as it is structurally similar to other bioactive molecules that exhibit anti-inflammatory, antimicrobial, and anticancer properties. Researchers are actively investigating whether 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea shares these beneficial characteristics.

The synthesis of 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea involves a multi-step process that typically starts with the preparation of the 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde intermediate. This intermediate is then reacted with 4-chlorophenyl isothiocyanate to yield the final product. The purity and yield of the compound are critical factors, as they directly impact its suitability for research applications. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize and validate the compound.

One of the most frequently asked questions about 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea is whether it has any known biological activities. Preliminary studies suggest that thiourea derivatives, in general, may interact with various enzymatic pathways, making them potential candidates for modulating biological processes. However, comprehensive pharmacological studies are still needed to confirm these hypotheses. Researchers are particularly interested in exploring its potential as a kinase inhibitor or receptor antagonist, given the structural features of the compound.

The stability and storage conditions of 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea are also topics of interest. Like many organic compounds, it is recommended to store this material in a cool, dry place, away from direct sunlight and moisture. Proper handling and storage are essential to maintain its integrity and ensure reproducible results in experimental settings. Additionally, researchers often inquire about the solubility profile of this compound, which is typically soluble in organic solvents such as DMSO and methanol but may have limited solubility in aqueous solutions.

In the context of current trends, the demand for novel small-molecule therapeutics has never been higher. The unique structure of 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea positions it as a potential lead compound for further optimization. With the rise of computational drug design and high-throughput screening, researchers can now more efficiently evaluate its interactions with biological targets. This aligns with the broader shift toward precision medicine and targeted therapies, where compounds with specific structural motifs are prioritized for development.

Another area of exploration is the potential application of 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea in agricultural chemistry. Thiourea derivatives have historically been used as fungicides and herbicides, and this compound's structural complexity may offer unique advantages in crop protection. However, rigorous environmental and toxicological assessments would be required before any such applications could be considered.

For researchers seeking to purchase or synthesize 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea, it is essential to source high-quality materials from reputable suppliers. The compound's CAS number 887901-05-5 serves as a unique identifier, ensuring accurate procurement. Additionally, collaboration with academic institutions or contract research organizations (CROs) can facilitate access to specialized expertise and resources for studying this compound.

In summary, 1-(4-chlorophenyl)-3-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea represents a fascinating area of research with potential applications in both pharmaceuticals and agriculture. Its unique structural features and the growing body of knowledge surrounding thiourea derivatives make it a compound worth watching in the coming years. As scientific advancements continue, further insights into its mechanisms of action and therapeutic potential are expected to emerge.

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